molecular formula C9H9NOS B8310915 5-Ethoxythieno[2,3-c]pyridine

5-Ethoxythieno[2,3-c]pyridine

Cat. No.: B8310915
M. Wt: 179.24 g/mol
InChI Key: QESXXOZDVMZWEE-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine is a bicyclic heterocyclic scaffold comprising fused thiophene and pyridine rings. The 5-ethoxy derivative, 5-ethoxythieno[2,3-c]pyridine, features an ethoxy (-OCH₂CH₃) substituent at the 5-position of the thiophene ring. This compound is part of a broader class of thienopyridines, which are pharmacologically significant due to their structural resemblance to purines and their ability to interact with biological targets such as tubulin and kinases .

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

5-ethoxythieno[2,3-c]pyridine

InChI

InChI=1S/C9H9NOS/c1-2-11-9-5-7-3-4-12-8(7)6-10-9/h3-6H,2H2,1H3

InChI Key

QESXXOZDVMZWEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C2C(=C1)C=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Activity

The position and nature of substituents on the thieno[2,3-c]pyridine scaffold significantly influence biological activity. Key analogs include:

2-(3′,4′,5′-Trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (3a)
  • Substituents: Trimethoxyanilino at C2, cyano at C3, methoxycarbonyl at C5.
  • Activity : IC₅₀ values of 1.1–4.7 µM against cancer cell lines (e.g., A431, HCT-116) .
  • Mechanism : Inhibits tubulin polymerization by binding to the colchicine site, inducing G2/M arrest and apoptosis .
N-Methoxycarbonyl-2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (1a)
  • Substituents : Trimethoxybenzoyl at C3, methoxycarbonyl at C6.
  • Activity : IC₅₀ values of 25–440 nM, demonstrating higher potency than 3a due to the benzoyl group enhancing tubulin binding .
5m (3-Trifluoromethyl-substituted analog)
  • Substituents : Trifluoromethyl at C3.
  • Activity : IC₅₀ of 2.02 µM, highlighting the impact of electron-withdrawing groups at C3 .

Key Insight: Ethoxy or methoxy groups at C5 (as in 5-ethoxythieno[2,3-c]pyridine) are hypothesized to modulate solubility and steric interactions, though direct data are lacking. Substitutions at C6 (e.g., methoxycarbonyl) enhance potency, likely due to improved binding to tubulin’s hydrophobic pocket .

Core Saturation: Tetrahydro vs. Non-Tetrahydro Derivatives

  • Demonstrated IC₅₀ values in nM–µM ranges against cancer cells .
  • Non-Tetrahydro Derivatives (e.g., furo[2,3-c]pyridines): Planar structures (e.g., 5-methoxyfuro[2,3-c]pyridine) show melatonin receptor affinity but weaker cytotoxicity compared to thieno analogs .

Comparison with Other Fused Heterocycles

Compound Class Core Structure Notable Substituents Biological Activity Mechanism
Thieno[2,3-c]pyridines Thiophene + pyridine Ethoxy (C5) Hypothesized antitubulin activity Tubulin polymerization inhibition (predicted)
Thieno[3,2-c]pyridines Thiophene + pyridine Cyanobenzyl (C5) Antithrombotic (historical patents) PDE inhibition
Pyrrolo[2,3-c]pyridines Pyrrole + pyridine Chloro (C7) Cytotoxic (IC₅₀ ~1–10 µM) EGFR/p53 pathway modulation

Key Difference: Thieno[2,3-c]pyridines exhibit stronger antitubulin activity compared to pyrrolo or furo analogs, likely due to sulfur’s electronic effects enhancing target binding .

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